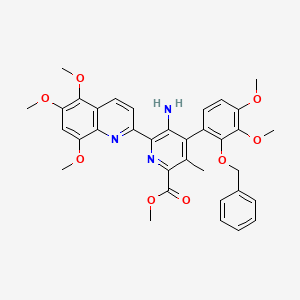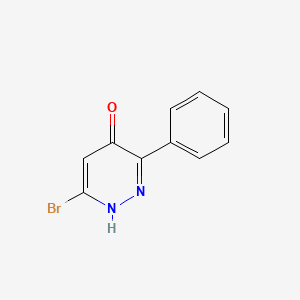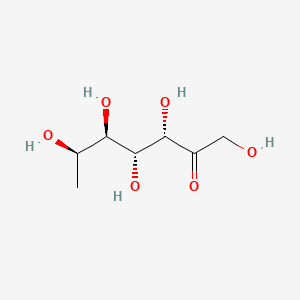
7-Deoxy-D-altro-2-heptulose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Deoxy-D-altro-2-heptulose is a seven-carbon sugar, also known as a heptose. It is a rare monosaccharide with a ketone functional group. This compound is structurally characterized by the absence of a hydroxyl group at the seventh carbon position, distinguishing it from other heptoses like sedoheptulose .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deoxy-D-altro-2-heptulose typically involves the selective reduction of sedoheptulose. This process can be achieved through catalytic hydrogenation or by using specific reducing agents under controlled conditions. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound is not widely documented, likely due to its specialized applications and limited demand. the principles of large-scale sugar synthesis, including the use of biocatalysts and fermentation processes, could be adapted for its production .
Analyse Des Réactions Chimiques
Types of Reactions
7-Deoxy-D-altro-2-heptulose undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ketone group to a carboxylic acid.
Reduction: Further reduction can lead to the formation of sugar alcohols.
Substitution: Functional groups can be introduced at different carbon positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate or chromium trioxide.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as heptonic acids and heptitols .
Applications De Recherche Scientifique
7-Deoxy-D-altro-2-heptulose has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Studies have shown its role in metabolic pathways and its potential as a metabolic intermediate.
Medicine: Research is ongoing into its potential therapeutic applications, including its effects on glucose metabolism and its anti-inflammatory properties.
Industry: It is used in the development of bioactive compounds and as a standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 7-Deoxy-D-altro-2-heptulose involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in carbohydrate metabolism, influencing pathways such as the pentose phosphate pathway. This interaction can affect cellular processes like energy production and biosynthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sedoheptulose: A ketoheptose with a hydroxyl group at the seventh carbon position.
Mannoheptulose: Another heptose with a different stereochemistry.
Heptitols: Reduced forms of heptoses, such as perseitol
Uniqueness
7-Deoxy-D-altro-2-heptulose is unique due to its structural difference, specifically the absence of a hydroxyl group at the seventh carbon. This structural feature influences its reactivity and biological activity, making it distinct from other heptoses .
Propriétés
Numéro CAS |
29864-54-8 |
|---|---|
Formule moléculaire |
C7H14O6 |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
(3S,4R,5R,6R)-1,3,4,5,6-pentahydroxyheptan-2-one |
InChI |
InChI=1S/C7H14O6/c1-3(9)5(11)7(13)6(12)4(10)2-8/h3,5-9,11-13H,2H2,1H3/t3-,5-,6-,7-/m1/s1 |
Clé InChI |
NJSUAAJHYPEVBZ-SHUUEZRQSA-N |
SMILES isomérique |
C[C@H]([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O |
SMILES canonique |
CC(C(C(C(C(=O)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


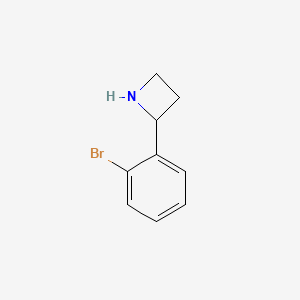
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B15202412.png)


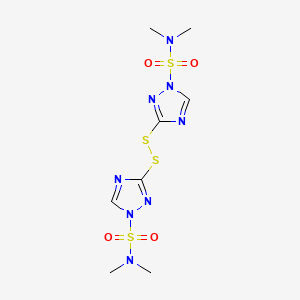

![4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid](/img/structure/B15202436.png)
![5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine](/img/structure/B15202437.png)


![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B15202443.png)
![13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone](/img/structure/B15202445.png)
